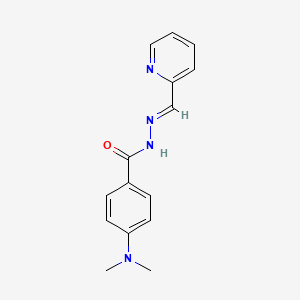

4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(dimethylamino)-N'-(2-pyridinylmethylene)benzohydrazide involves the reaction of 4-pyridinecarboxaldehyde with 4-dimethylaminobenzohydrazide in methanol, producing benzohydrazones characterized by spectroscopic methods and X-ray diffraction. This method affords a straightforward approach to synthesizing the compound with high purity (Zhou, Li, & You, 2023).

Molecular Structure Analysis

Density Functional Theory (DFT) studies on complexes of this compound reveal the molecular geometry and confirm the stability of these complexes. The analysis indicates variations in the molecular structure depending on the metallic ion employed, showcasing the compound's adaptability in forming complexes (Varela, Gutiérrez Gómez, & Chaur Valencia, 2016).

Chemical Reactions and Properties

4-(Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions, demonstrating the compound's reactivity and potential utility in organic synthesis. This catalytic activity underlines its importance in facilitating a range of chemical transformations (Liu, Ma, Liu, & Wang, 2014).

Physical Properties Analysis

The crystalline structure of derivatives of this compound has been elucidated, revealing insights into its physical characteristics. These studies provide valuable information on the intermolecular interactions and stability of the compound in solid form (Wang & Sun, 2010).

Chemical Properties Analysis

Research on the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine underscores the compound's chemical properties, particularly its catalytic efficiency in promoting lactonization under neutral conditions. This highlights its versatility and potential applications in synthetic chemistry (Meng, Liu, Liu, & Wang, 2015).

Scientific Research Applications

Catalytic, DNA Binding, and Antibacterial Activities

A new Schiff base, derived from the condensation of 2-hydroxyacetophenone with 4-(3-cyano-4,6-dimethylpyridin-2-ylamino) benzohydrazide, and its metal complexes (Co(II), Ni(II), and Cu(II)) have been synthesized and characterized. These compounds exhibit significant catalytic, DNA binding, and antibacterial activities. The DNA binding behavior was examined through absorption spectra and viscosity measurements, while the antimicrobial activities were investigated against gram-negative bacteria (Escherichia coli) and gram-positive bacteria (Staphylococcus aureus), as well as fungal (Candida albicans) strains using the disc-diffusion process. The compounds were also evaluated for their potential as anticancer agents against human cancer cell lines MCF-7 and HepG-2, and their in vitro antioxidant activity was assessed through DPPH free radical-scavenging assays (El‐Gammal et al., 2021).

Density Functional Theory (DFT) Study on Complex Geometry

A DFT study on the molecular geometry of complexes formed with metals (Zn, Cu, Ni, Fe, Mn, Ca, and Co) and 4-dimethylamino-N'-(pyridin-2-yl)methylidene benzohydrazide has been conducted. The study revealed how the metal impacts the association energy and complex geometry, indicating Cu-L as the most favorable complex. This research provides insights into the structural and electronic properties of these complexes, contributing to the understanding of their reactivity and potential applications in catalysis and materials science (Varela et al., 2016).

Catalysis and Reaction Mechanism

4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study detailed the reaction mechanism, highlighting the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride and its interaction with nucleophilic substrates. The insights into this catalytic process have implications for the development of efficient and environmentally benign synthetic methodologies (Liu et al., 2014).

Kinetics and Oxidation Reaction of Alcohols

The kinetics and mechanism of oxidation reactions of alcohols by Cr(VI)-4-(dimethylamino)pyridine have been explored. This research sheds light on the reactivity and efficiency of this catalytic system in various solvents, providing valuable information for the optimization of oxidation processes in synthetic chemistry (Kim et al., 2013).

Electrochemical Indicator for Immunosensors Platform

4-Dimethylaminoantipyrine has been described as a broad biochemical indicator for stabilizing and enhancing electrode responses in immunological detection. This study demonstrates its potential for the specific diagnosis of infectious diseases, highlighting the importance of 4-dimethylaminoantipyrine in the development of efficient and sensitive immunosensors (Melo et al., 2022).

properties

IUPAC Name |

4-(dimethylamino)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-19(2)14-8-6-12(7-9-14)15(20)18-17-11-13-5-3-4-10-16-13/h3-11H,1-2H3,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFIUXFHFMWGB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)